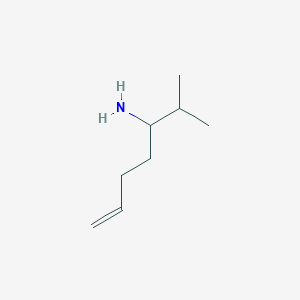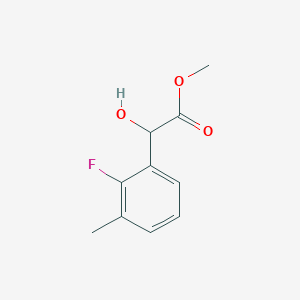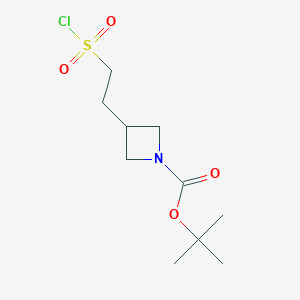
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate is a chemical compound used in scientific research. It has a CAS Number of 1894460-02-6 and a molecular weight of 283.78 . It is valuable for synthesis and drug discovery due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-8(7-12)4-5-17(11,14)15/h8H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.78 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate is not well understood. However, it is believed that this compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, leading to a decrease in the production of certain molecules in the body. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate has several advantages for lab experiments. It is easily synthesized, and its unique properties make it a versatile building block for the synthesis of various compounds. This compound is also stable under various conditions, making it an excellent choice for lab experiments.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its properties are not well understood. This can make it challenging to design experiments that use this compound effectively.
Direcciones Futuras
There are several future directions for research on Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate. One potential future direction is the development of new drugs that target specific diseases. This compound has been shown to have anti-inflammatory properties, and it may be possible to use this compound to develop new drugs for the treatment of inflammatory diseases.
Another potential future direction is the development of new materials with unique properties. This compound has been used in material science to create new materials, and further research in this area may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is efficient, and it has been used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of new drugs and materials with unique properties.
Métodos De Síntesis
The synthesis of Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinone with chlorosulfonic acid in the presence of triethylamine. This reaction leads to the formation of this compound as a white solid. The yield of this reaction is high, making it an efficient method for synthesizing this compound.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules. This compound has also been used to create new drugs that target specific diseases.
In organic synthesis, this compound has been used as a versatile building block for the synthesis of various compounds. Its unique properties make it an excellent starting material for the synthesis of complex molecules. This compound has also been used in material science to create new materials with unique properties.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(2-chlorosulfonylethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-8(7-12)4-5-17(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYDDXQKVPSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

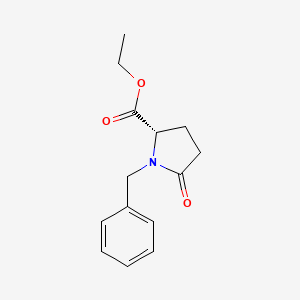
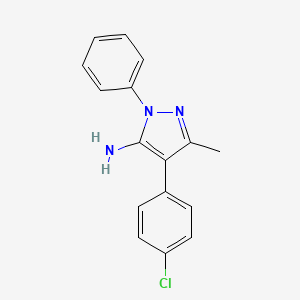
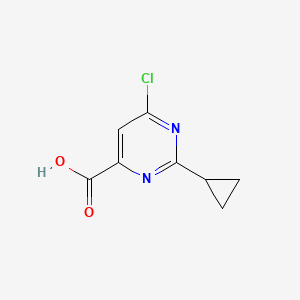
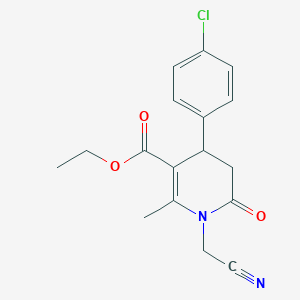
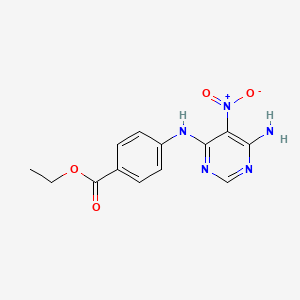
![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)
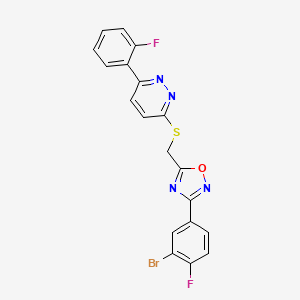

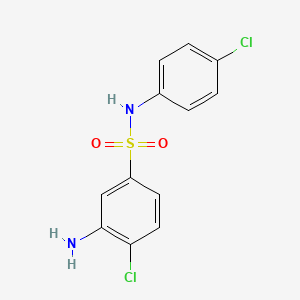
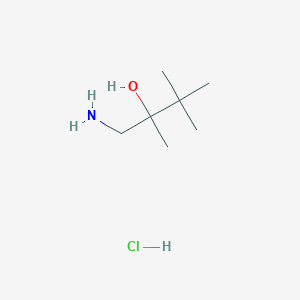
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
